Acetylhomocholine

ChAT Inhibition Enzyme Kinetics Cholinergic Transmission

Acetylhomocholine is the definitive cholinergic false transmitter for experiments requiring precise compartment-specific tracking of acetylcholine release. Unlike generic acetylcholine or carbachol, its single methylene extension allows it to be synthesized by ChAT, stored in cytoplasmic and vesicular pools, and released Ca2+-dependently, enabling accurate determination of the subcellular origin of spontaneous ACh release. This compound competitively inhibits ChAT more potently than ACh, making it essential for studying feedback regulation of cholinergic transmission. Procure only Acetylhomocholine to ensure your research reflects true false transmitter dynamics, not physiologically irrelevant surrogates.

Molecular Formula C8H18NO2+
Molecular Weight 160.23 g/mol
CAS No. 10172-82-4
Cat. No. B162554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetylhomocholine
CAS10172-82-4
Synonymsacetylhomocholine
acetylhomocholine bromide
acetylhomocholine iodide
Molecular FormulaC8H18NO2+
Molecular Weight160.23 g/mol
Structural Identifiers
SMILESCC(=O)OCCC[N+](C)(C)C
InChIInChI=1S/C8H18NO2/c1-8(10)11-7-5-6-9(2,3)4/h5-7H2,1-4H3/q+1
InChIKeyPTWORKWWRNMXTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetylhomocholine (CAS 10172-82-4): A Verified Cholinergic False Transmitter for Mechanistic and Compartment-Specific Neurochemical Research


Acetylhomocholine (CAS 10172-82-4) is a synthetic choline ester and direct-acting cholinergic agonist that functions as a verified false neurotransmitter in cholinergic systems [1]. Structurally, it differs from the endogenous transmitter acetylcholine (ACh) by a single additional methylene group, extending the carbon chain between the quaternary ammonium head and the ester oxygen. This minor structural deviation profoundly alters its interaction with choline acetyltransferase (ChAT), acetylcholinesterase (AChE), and vesicular transport mechanisms, rendering it a uniquely valuable tool for probing cholinergic compartmentation and transmission dynamics rather than a simple ACh surrogate [2]. As a false transmitter, acetylhomocholine is synthesized from its precursor homocholine within cholinergic nerve terminals, stored in both cytoplasmic and vesicular pools, and released in a calcium-dependent manner upon neuronal stimulation, thereby enabling precise experimental manipulation and tracking of cholinergic pathways [3].

Why Acetylhomocholine (CAS 10172-82-4) Cannot Be Replaced by Generic Choline Esters in Cholinergic Research


Substituting acetylhomocholine with generic choline esters such as acetylcholine, methacholine, or carbachol is scientifically invalid in studies requiring a cholinergic false transmitter. Acetylhomocholine is uniquely processed by the cholinergic machinery—it is synthesized from homocholine by membrane-associated ChAT [1], preferentially localizes to the cytoplasmic compartment [2], and exhibits a distinct vesicular uptake and release profile compared to ACh [3]. These properties enable its use as a precise tracer to delineate cytoplasmic versus vesicular transmitter pools and to probe the specificity of cholinergic storage and release mechanisms. In contrast, acetylcholine is rapidly hydrolyzed by AChE and does not permit compartment-specific tracking, while other choline esters lack the precise structural modifications that confer acetylhomocholine its unique false transmitter behavior [4]. Using an alternative compound would compromise experimental validity by altering the very subcellular dynamics the study aims to measure.

Quantitative Differentiation: Acetylhomocholine (CAS 10172-82-4) vs. Acetylcholine and Other Choline Esters


Acetylhomocholine as a Superior Competitive Inhibitor of Choline Acetyltransferase (ChAT)

Acetylhomocholine competitively inhibits the acetylation of choline by both soluble and membrane-associated choline acetyltransferase (ChAT) more dramatically than does the natural end product, acetylcholine. This enhanced inhibitory potency establishes acetylhomocholine as a superior tool for modulating cholinergic transmission via end-product feedback inhibition [1].

ChAT Inhibition Enzyme Kinetics Cholinergic Transmission

Acetylhomocholine Demonstrates Quantifiable High-Affinity Uptake Kinetics

Acetylhomocholine's precursor, homocholine, is transported into cholinergic nerve terminals via the same high-affinity uptake mechanism as choline, with a measured KT of 3.0–3.5 μM. This quantitative similarity to choline (KT ≈ 2.0 μM) confirms that acetylhomocholine can be efficiently loaded into presynaptic terminals to serve as a false transmitter, a property not shared by other choline analogs lacking the precise structural requirements [1][2].

Choline Uptake Kinetic Parameters Neurotransmitter Transport

Acetylhomocholine Quantifiably Labels the Cytoplasmic Transmitter Pool

The ratio of [¹⁴C]acetylhomocholine to [³H]acetylcholine (AHCh/ACh) serves as a quantitative index to distinguish cytoplasmic from vesicular transmitter stores. In mouse forebrain minces, the AHCh/ACh ratio in the spontaneously released transmitter pool directly mirrored the pre-release ratio in the cytoplasmic (S3) fraction, not the vesicular (P3) fraction, across three different pretreatment conditions. This demonstrates that acetylhomocholine preferentially labels the cytoplasmic pool, enabling precise quantification of cytoplasmic release [1].

Subcellular Fractionation Transmitter Release Vesicular vs. Cytoplasmic Pools

Acetylhomocholine Is a Verified Cholinergic False Transmitter with Stimulation-Dependent Vesicular Uptake

Acetylhomocholine meets the strict criteria of a cholinergic false transmitter: it is synthesized in situ from homocholine, taken up into synaptic vesicles (with uptake enhanced by low-frequency stimulation), and released in a calcium-dependent manner upon nerve stimulation. This behavior parallels that of the true transmitter ACh, but with quantifiable differences in vesicular affinity that allow researchers to track a distinct transmitter pool [1][2].

False Transmitter Vesicular Storage Synaptic Transmission

Acetylhomocholine Exhibits Brain Region-Specific Acetylation Efficiency

The in situ acetylation of homocholine to acetylhomocholine varies significantly across brain regions, with rat cerebral cortex slices acetylating homocholine at 34% the rate of choline acetylation, while cerebellar slices acetylate homocholine at less than 10% of cortical levels. This regional heterogeneity underscores the compound's utility in mapping cholinergic metabolic capacity and highlights the importance of using the correct acetylated product for region-specific studies [1].

ChAT Activity Regional Brain Metabolism False Transmitter Synthesis

Validated Research Applications for Acetylhomocholine (CAS 10172-82-4)


Quantitative Subcellular Fractionation to Determine Cytoplasmic vs. Vesicular Transmitter Origin

Acetylhomocholine is the definitive tool for experiments requiring precise quantification of the subcellular origin of spontaneously released cholinergic transmitter. By loading brain minces or synaptosomes with [¹⁴C]homocholine to generate [¹⁴C]acetylhomocholine, researchers can compare the AHCh/ACh ratio in the spontaneously released pool with pre-release cytoplasmic (S3) and vesicular (P3) fraction ratios. This method provides direct evidence for the cytoplasmic origin of spontaneous ACh release, as established in mouse forebrain studies [1].

Tracking False Transmitter Dynamics in Cholinergic Vesicle Loading and Release

Acetylhomocholine serves as a validated cholinergic false transmitter, enabling the study of vesicular uptake specificity and activity-dependent transmitter release. Its synthesis is enhanced by low-frequency stimulation, and its release is calcium-dependent, paralleling true ACh. This allows researchers to investigate the selectivity of vesicular transporters, the effects of drugs on false transmitter storage, and the kinetics of vesicle refilling without interference from endogenous ACh pools [2][3].

Brain Region-Specific Mapping of Choline Acetyltransferase (ChAT) Metabolic Capacity

The differential acetylation of homocholine to acetylhomocholine across brain regions (e.g., 34% of choline acetylation in cortex vs. <10% in cerebellum) provides a unique metabolic probe. Researchers can use this disparity to map regional ChAT activity, assess cholinergic innervation density, or evaluate the impact of neurotoxins and pharmacological agents on cholinergic metabolism in a region-specific manner. Acetylhomocholine's subcellular distribution also mimics that of ACh, ensuring that metabolic data are physiologically relevant [4].

Potent End-Product Inhibition of Choline Acetyltransferase (ChAT) for Modulating ACh Synthesis

Acetylhomocholine's ability to competitively inhibit both soluble and membrane-associated ChAT more potently than acetylcholine makes it a valuable tool for studies requiring robust, end-product-like feedback inhibition of ACh synthesis. This application is particularly relevant in experiments aiming to dissect the regulatory mechanisms controlling cholinergic transmission or to evaluate the compensatory responses of the cholinergic system to reduced ACh availability [5].

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